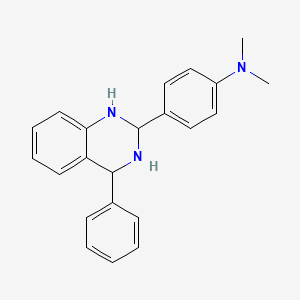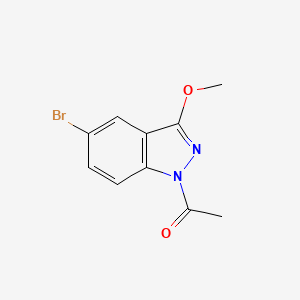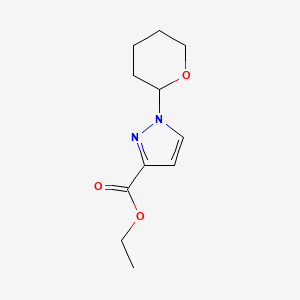
Ethyl 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate typically involves the coupling of aromatic aldehydes, ethyl acetoacetate, hydrazine, and malononitrile. This reaction is catalyzed by nano-Al₂O₃/BF₃/Fe₃O₄ in a water/ethanol mixture under refluxing conditions . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The reaction conditions are carefully controlled to maintain consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Ethyl 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Ethyl 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
ethyl 1-(oxan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-2-15-11(14)9-6-7-13(12-9)10-5-3-4-8-16-10/h6-7,10H,2-5,8H2,1H3 |
Clé InChI |
JGGTWEMKJJQRKY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C=C1)C2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


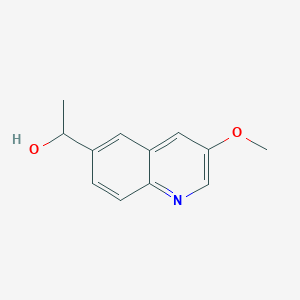
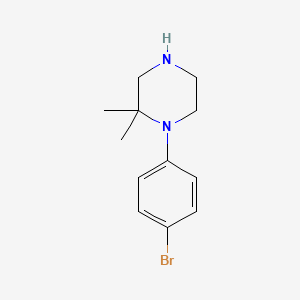


![5'-Acetyl-2'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13891024.png)
![2-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyPhenol](/img/structure/B13891033.png)
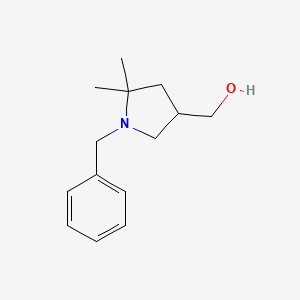
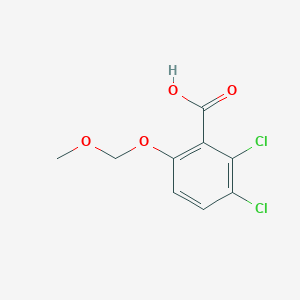
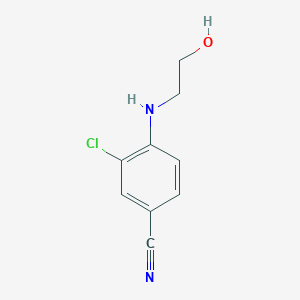
![3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine](/img/structure/B13891064.png)
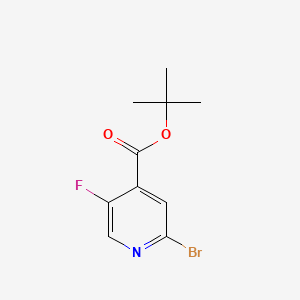
![1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B13891081.png)
